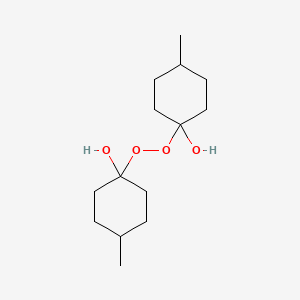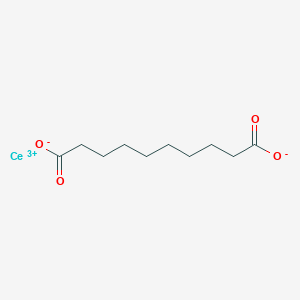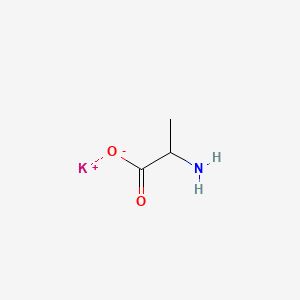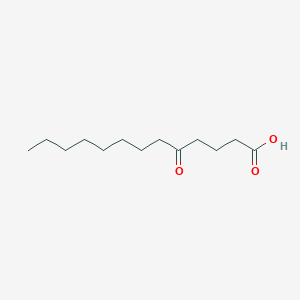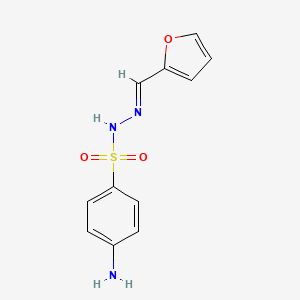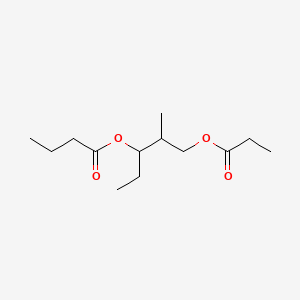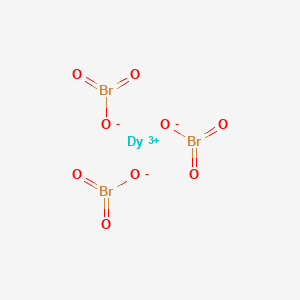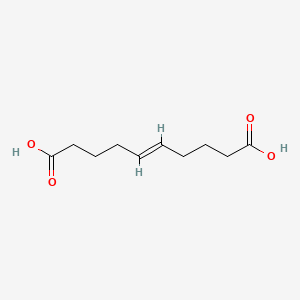
5-Decenedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Decenedioic acid is a medium-chain fatty acid with the molecular formula C10H16O4 It is characterized by the presence of a double bond at the fifth carbon position and two carboxylic acid groups at either end of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decenedioic acid typically involves the oxidation of unsaturated fatty acids or their derivatives. One common method is the oxidative cleavage of oleic acid, which can be achieved using potassium permanganate or ozone as oxidizing agents. The reaction conditions often include a solvent such as acetone or dichloromethane and a controlled temperature to ensure the selective cleavage of the double bond.
Industrial Production Methods: In an industrial setting, this compound can be produced through the microbial fermentation of renewable sources such as plant oils. Genetically engineered microorganisms, such as Candida tropicalis, are employed to convert fatty acids into the desired dicarboxylic acid through a series of enzymatic reactions. This method is considered environmentally friendly and sustainable compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Decenedioic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be further oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alcohols in the presence of a strong acid catalyst such as sulfuric acid.
Major Products:
Oxidation: Epoxides, diols, or further oxidized carboxylic acids.
Reduction: Primary alcohols.
Substitution: Esters.
Applications De Recherche Scientifique
5-Decenedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: It serves as a model compound for studying the metabolism of medium-chain fatty acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders.
Industry: It is used in the production of plasticizers, lubricants, and cosmetics.
Mécanisme D'action
The mechanism of action of 5-Decenedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by enzymes such as acyl-CoA oxidase and dehydrogenase, leading to the production of energy and other metabolites. The double bond in its structure allows for specific interactions with enzymes and receptors, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Decanedioic acid (Sebacic acid): A saturated dicarboxylic acid with similar industrial applications.
Hexanedioic acid (Adipic acid): A shorter-chain dicarboxylic acid used in the production of nylon.
Octanedioic acid (Suberic acid): Another medium-chain dicarboxylic acid with applications in polymer synthesis.
Uniqueness: 5-Decenedioic acid is unique due to the presence of a double bond, which imparts distinct chemical reactivity and biological properties compared to its saturated counterparts. This unsaturation allows for additional chemical modifications and interactions, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
39516-91-1 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(E)-dec-5-enedioic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-2H,3-8H2,(H,11,12)(H,13,14)/b2-1+ |
Clé InChI |
WAGQZQAZCIOEDU-OWOJBTEDSA-N |
SMILES isomérique |
C(C/C=C/CCCC(=O)O)CC(=O)O |
SMILES canonique |
C(CC=CCCCC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


